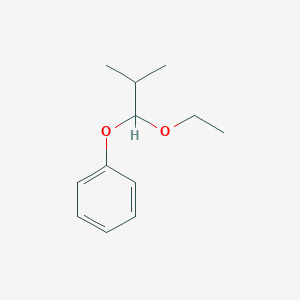
Chloro(4-nitrophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(4-nitrophenyl)methanol is an organic compound characterized by the presence of a chloro group, a nitro group, and a hydroxyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: Chloro(4-nitrophenyl)methanol can be synthesized through several methods. One common approach involves the nitration of phenol to produce 4-nitrophenol, followed by chlorination to introduce the chloro group. The final step involves the reduction of the nitro group to form the hydroxyl group, resulting in this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperatures to facilitate the reactions efficiently .
化学反应分析
Types of Reactions: Chloro(4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.
Substitution: Nucleophiles like sodium methoxide and amines are commonly employed.
Major Products:
Oxidation: Formation of chloro(4-nitrophenyl)ketone.
Reduction: Formation of chloro(4-aminophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chloro(4-nitrophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of Chloro(4-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can undergo various biochemical transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities and the alteration of cellular processes .
相似化合物的比较
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison: Chloro(4-nitrophenyl)methanol is unique due to the presence of both chloro and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
属性
CAS 编号 |
362619-81-6 |
|---|---|
分子式 |
C7H6ClNO3 |
分子量 |
187.58 g/mol |
IUPAC 名称 |
chloro-(4-nitrophenyl)methanol |
InChI |
InChI=1S/C7H6ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4,7,10H |
InChI 键 |
RNFRIQSCPSVMEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(O)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


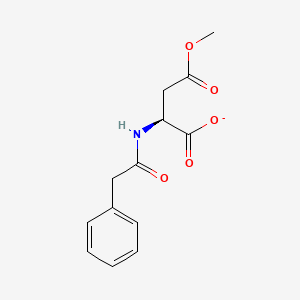
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
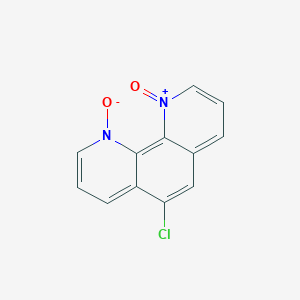

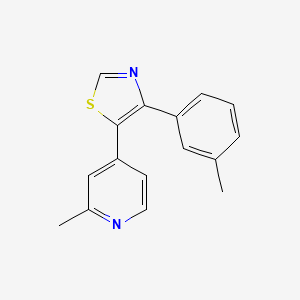
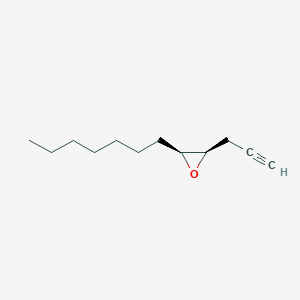
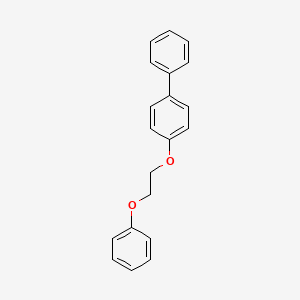
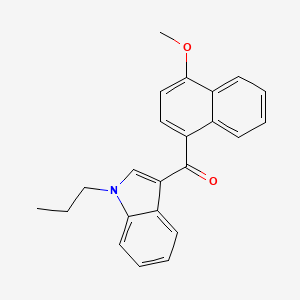
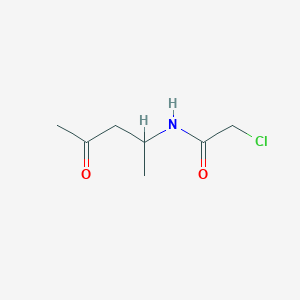
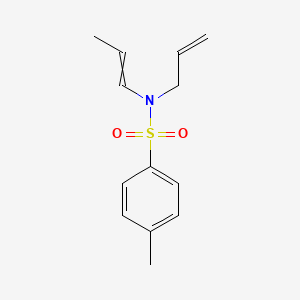
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
